3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid
Description
3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid (CAS: 21735-63-7) is a fluorinated β-amino acid derivative characterized by a phenyl group and a trifluoroacetamido moiety attached to the β-carbon of the propanoic acid backbone. This compound is widely utilized in pharmaceutical and biochemical research as a peptidomimetic building block or protease inhibitor precursor due to its structural rigidity and electron-withdrawing trifluoromethyl group . Its synthesis typically involves hydrogenation and purification via preparative HPLC, as seen in related compounds (e.g., ). Commercial availability is confirmed by suppliers like Shenzhen Rigute Biological Technology, which markets it for laboratory use in drug discovery .
Properties
IUPAC Name |
3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(6-9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGCHRKQFVQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Formation of Intermediate: The reaction proceeds through the formation of an intermediate compound, which is then further reacted to yield the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Acetamido-3-phenylpropanoic Acid (CAS: 40638-98-0)
- Key Difference : Replacement of the trifluoroacetamido group with an acetamido moiety.
- Impact : The absence of fluorine reduces electron-withdrawing effects, lowering metabolic stability and altering hydrogen-bonding interactions. Molecular weight decreases from ~261.2 g/mol (target compound) to 207.23 g/mol .
- Applications: Used as a non-fluorinated comparator in studies evaluating fluorine’s role in bioactivity .
(2S)-3-Hydroxy-2-(trifluoroacetamido)propanoic Acid (CAS: 1428-32-6)
3-(5-Bromothiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic Acid
- Key Difference : Substitution of phenyl with a bromothiophene heterocycle.
- Impact : Introduces a heavier atom (bromine, ~79.9 g/mol) and alters electronic properties. The thiophene ring may enhance π-stacking interactions in protein binding pockets .
Functional Group Modifications
Methyl 3-(4,5-dimethoxy-2-nitrophenyl)-3-(2,2,2-trifluoroacetamido)propanoate
(S)-2-Amino-3-(3-((2,2,2-trifluoroacetamido)methyl)phenyl)propanoic Acid
- Key Difference : Trifluoroacetamido group on a benzyl side chain instead of the β-carbon.
- The (S)-configuration is critical for enantioselective enzyme inhibition .
Stability and Degradation
Biological Activity
3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid (CAS: 21735-63-7) is a compound of interest due to its unique chemical structure and potential biological activities. With a molecular formula of C11H10F3NO3 and a molecular weight of 261.2 g/mol, this compound features a trifluoroacetamido group that may influence its interaction with biological systems.
- IUPAC Name : this compound
- Molecular Formula : C11H10F3NO3
- Molecular Weight : 261.2 g/mol
- Purity : ≥ 97%
- Melting Point : 124-125 °C
- Boiling Point : Predicted at 392.5 ± 42.0 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and potential therapeutic applications.
Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of phenolic groups has been associated with the ability to scavenge free radicals and reduce oxidative stress in cells. The trifluoroacetamido moiety may enhance these properties through increased lipophilicity and stability in biological environments .
Enzymatic Interactions
Research has shown that derivatives of phenylpropanoic acids can interact with various enzymes, influencing metabolic pathways. For example, the compound's structural features suggest potential inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . Such interactions are critical for developing anti-inflammatory agents.
Case Studies
- Study on Antioxidant Properties :
- Enzymatic Activity Investigation :
Data Table: Biological Activities Comparison
| Compound Name | Antioxidant Activity | COX Inhibition | Other Notable Activities |
|---|---|---|---|
| This compound | Moderate | Potential | Lipophilicity enhancement |
| Other Phenolic Compounds | High | Confirmed | Varies |
| Lipophilic Esters | High | Moderate | Enhanced stability |
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid to maximize yield and purity?
- Methodological Answer : The synthesis typically involves acetylation of a precursor amino acid derivative. For example:
- Step 1 : Start with a phenyl-substituted β-amino acid (e.g., 3-amino-3-phenylpropanoic acid).
- Step 2 : Acetylate the amino group using trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine to introduce the trifluoroacetamido group .
- Optimization : Solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios (1.2–1.5 equivalents of TFAA) are critical. Purity (>98%) can be achieved via recrystallization or column chromatography .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : NMR to confirm phenyl and propanoic acid protons; NMR to verify trifluoroacetamido group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (expected m/z: ~289.06 for ) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Store under inert gas (argon or nitrogen) at −20°C in airtight, light-resistant containers.
- Avoid aqueous environments to prevent hydrolysis of the trifluoroacetamido group .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .
- Example : ICReDD’s workflow integrates computation-experiment feedback loops to optimize reaction conditions .
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer :
- Biocatalytic Methods : Use engineered enzymes (e.g., acyltransferases) for kinetic resolution or asymmetric synthesis .
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during synthesis, followed by cleavage .
- Analysis : Chiral HPLC or capillary electrophoresis to determine enantiomeric excess (ee) .
Q. What strategies resolve discrepancies in bioactivity data across studies involving this compound?
- Methodological Answer :
- Purity Verification : Re-analyze batches via NMR and HPLC to rule out impurities .
- Standardized Assays : Use cell-free systems (e.g., enzyme inhibition assays) to isolate compound-specific effects from cellular variability .
- Meta-Analysis : Compare synthesis protocols (e.g., solvent traces, counterions) from conflicting studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
